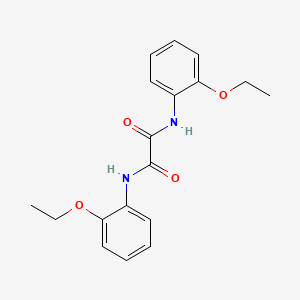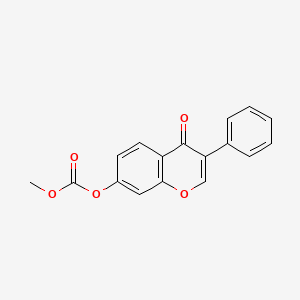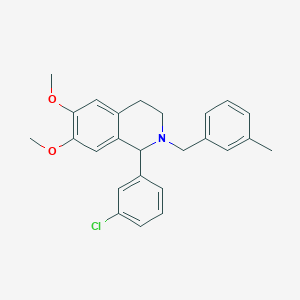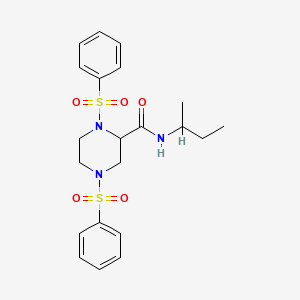
N,N'-bis(2-ethoxyphenyl)ethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-bis(2-ethoxyphenyl)ethanediamide, commonly known as BEA, is a chemical compound that has been extensively studied for its potential applications in various fields. BEA is a diamide compound that contains two ethoxyphenyl groups attached to an ethane backbone. This compound has shown promising results in scientific research, particularly in the fields of chemistry, biology, and medicine. In
Mecanismo De Acción
The mechanism of action of BEA is not fully understood. However, it has been proposed that BEA may exert its anti-tumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. BEA has also been shown to inhibit the production of inflammatory cytokines, suggesting that it may have anti-inflammatory properties.
Biochemical and Physiological Effects:
BEA has been reported to have several biochemical and physiological effects. In vitro studies have shown that BEA can inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines. In vivo studies have shown that BEA can inhibit tumor growth and reduce inflammation. However, further studies are needed to fully understand the biochemical and physiological effects of BEA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of BEA is its high purity and high yield synthesis method. This makes it easier to obtain and use in lab experiments. However, one limitation of BEA is its limited solubility in water, which can make it difficult to use in certain experiments. Additionally, further studies are needed to fully understand the toxicity and safety profile of BEA.
Direcciones Futuras
There are several future directions for the study of BEA. One direction is to further investigate the mechanism of action of BEA in cancer cells and inflammatory diseases. Another direction is to study the potential use of BEA as a drug delivery system. Additionally, further studies are needed to fully understand the toxicity and safety profile of BEA, as well as its potential applications in other scientific research fields.
In conclusion, N,N'-bis(2-ethoxyphenyl)ethanediamide, or BEA, is a chemical compound that has shown promising results in scientific research. BEA has been extensively studied for its potential applications in various fields, including chemistry, biology, and medicine. While the mechanism of action of BEA is not fully understood, it has been shown to exhibit anti-tumor and anti-inflammatory properties. Further studies are needed to fully understand the biochemical and physiological effects of BEA, as well as its potential applications in other scientific research fields.
Métodos De Síntesis
BEA can be synthesized by reacting 2-ethoxyaniline with ethyl chloroacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with hydrazine hydrate to obtain N,N'-bis(2-ethoxyphenyl)ethanediamide. This method has been reported to yield high purity and high yield of BEA.
Aplicaciones Científicas De Investigación
BEA has been extensively studied for its potential applications in various scientific research fields. In chemistry, BEA has been used as a ligand in metal ion complexation studies. In biology, BEA has been shown to exhibit anti-tumor activity in vitro and in vivo. In medicine, BEA has been studied for its potential use as an anti-inflammatory agent and as a drug delivery system.
Propiedades
IUPAC Name |
N,N'-bis(2-ethoxyphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-23-15-11-7-5-9-13(15)19-17(21)18(22)20-14-10-6-8-12-16(14)24-4-2/h5-12H,3-4H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXSCUQKGZBLIRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(=O)NC2=CC=CC=C2OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(2-ethoxyphenyl)ethanediamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[4-(methylthio)phenyl]acetyl}-4-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B5147237.png)

![4-(6-methyl-2-pyridinyl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5147250.png)


![5-({[3-(4-ethylphenoxy)propyl]amino}methylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5147291.png)




![2-chloro-N-[2,2,2-trichloro-1-({[(2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5147350.png)
![2-ethyl-3-(4-methoxyphenyl)-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5147352.png)
![benzyl 2-methyl-6-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydro-3-pyridinecarboxylate](/img/structure/B5147357.png)
![ethyl N-[(3-methyl-1-benzofuran-2-yl)carbonyl]glycinate](/img/structure/B5147362.png)